3-Bromo-2-trifluoromethyl-4H-chromene-4-thione
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Overview
Description
3-Bromo-2-trifluoromethyl-4H-chromene-4-thione is a heterocyclic compound with the molecular formula C10H4BrF3OS and a molecular weight of 309.1 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-trifluoromethyl-4H-chromene-4-thione typically involves the reaction of 2-trifluoromethyl-4H-thiochromen-4-one with bromine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the selective bromination at the 3-position of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-trifluoromethyl-4H-chromene-4-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The chromene ring can be reduced to a dihydrochromene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), temperature (room temperature to reflux).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (sodium borohydride), solvents (methanol, ethanol), temperature (0-25°C).
Major Products Formed
Substitution: Formation of 3-substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrochromene derivatives.
Scientific Research Applications
3-Bromo-2-trifluoromethyl-4H-chromene-4-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-trifluoromethyl-4H-chromene-4-thione involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromobenzotrifluoride
- 2-Trifluoromethyl-4H-thiochromene-4-thione
Uniqueness
3-Bromo-2-trifluoromethyl-4H-chromene-4-thione is unique due to the presence of both bromine and trifluoromethyl groups on the chromene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H4BrF3OS |
---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethyl)chromene-4-thione |
InChI |
InChI=1S/C10H4BrF3OS/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H |
InChI Key |
BHHOZHBGAMHBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C(=C(O2)C(F)(F)F)Br |
Origin of Product |
United States |
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